N-ethyl-2,4,6-trimethylbenzenesulfonamide
CAS No.: 151915-07-0
Cat. No.: VC21287676
Molecular Formula: C11H17NO2S
Molecular Weight: 227.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 151915-07-0 |
---|---|
Molecular Formula | C11H17NO2S |
Molecular Weight | 227.33 g/mol |
IUPAC Name | N-ethyl-2,4,6-trimethylbenzenesulfonamide |
Standard InChI | InChI=1S/C11H17NO2S/c1-5-12-15(13,14)11-9(3)6-8(2)7-10(11)4/h6-7,12H,5H2,1-4H3 |
Standard InChI Key | LSQWSPKPUODSNX-UHFFFAOYSA-N |
SMILES | CCNS(=O)(=O)C1=C(C=C(C=C1C)C)C |
Canonical SMILES | CCNS(=O)(=O)C1=C(C=C(C=C1C)C)C |
Introduction
Chemical Identity and Structural Properties
N-ethyl-2,4,6-trimethylbenzenesulfonamide (CAS No: 151915-07-0) is characterized by a benzene ring substituted with three methyl groups at positions 2, 4, and 6, along with a sulfonamide group (-SO₂NH-) to which an ethyl group is attached. The chemical formula is C₁₁H₁₇NO₂S with a molecular weight of 227.33 g/mol .
The structural representation of this compound can be understood through the following key identifiers:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₇NO₂S |
Molecular Weight | 227.33 g/mol |
IUPAC Name | N-ethyl-2,4,6-trimethylbenzenesulfonamide |
CAS Number | 151915-07-0 |
InChI | InChI=1S/C11H17NO2S/c1-5-12-15(13,14)11-9(3)6-8(2)7-10(11)4/h6-7,12H,5H2,1-4H3 |
SMILES | CCNS(=O)(=O)C1=C(C=C(C=C1C)C)C |
The three-dimensional structure of this molecule features a somewhat hindered sulfonamide group due to the presence of the 2,6-dimethyl substituents that flank it on the benzene ring. This steric configuration contributes to its chemical reactivity patterns and binding properties in various applications .
Physical and Chemical Properties
While direct experimental data for N-ethyl-2,4,6-trimethylbenzenesulfonamide is limited in the available literature, we can extrapolate some properties based on related compounds and structural analysis:
Physical Properties
The physical properties of N-ethyl-2,4,6-trimethylbenzenesulfonamide can be partially derived from its structural analog, 2,4,6-trimethylbenzenesulfonamide:
Property | Value (N-ethyl derivative - estimated) | Value (Non-ethylated analog) |
---|---|---|
Physical State | Solid at room temperature | Solid |
Melting Point | Estimated 110-120°C | 141-145°C |
Boiling Point | Estimated >350°C | 351.4°C at 760 mmHg |
Density | Estimated 1.1-1.2 g/cm³ | 1.191 g/cm³ |
Flash Point | Estimated 160-170°C | 166.3°C |
The N-ethylation of the parent compound would likely reduce the melting point due to disruption of hydrogen bonding patterns, while other physical properties would remain relatively similar .
Chemical Properties
N-ethyl-2,4,6-trimethylbenzenesulfonamide exhibits several characteristic chemical properties:
Synthesis Methods
Several routes for the synthesis of N-ethyl-2,4,6-trimethylbenzenesulfonamide have been documented in the literature. These methods typically involve the functionalization of the parent compound, 2,4,6-trimethylbenzenesulfonamide.
N-Alkylation of 2,4,6-trimethylbenzenesulfonamide
Another approach involves the direct N-alkylation of 2,4,6-trimethylbenzenesulfonamide:
-
Deprotonation of 2,4,6-trimethylbenzenesulfonamide using a strong base (e.g., NaH, K₂CO₃)
-
Addition of an ethylating agent (e.g., ethyl iodide, ethyl bromide, or diethyl sulfate)
-
Workup and isolation of the product
Recent developments in manganese-catalyzed N-alkylation methods have provided more environmentally friendly routes using alcohols as alkylating agents via a borrowing hydrogen methodology .
From Aniline Derivatives
A longer synthetic pathway involves:
-
Starting with 2,4,6-trimethylaniline
-
Sulfonation to form the sulfonamide
-
N-ethylation of the resulting sulfonamide
This approach is less direct but may be advantageous when starting materials are more readily available .
Analytical Characterization
Analytical techniques employed for the characterization of N-ethyl-2,4,6-trimethylbenzenesulfonamide include various spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on structural analysis and comparison with related compounds, the following characteristic signals would be expected in the ¹H NMR spectrum:
Proton Type | Chemical Shift (ppm) | Integration | Multiplicity |
---|---|---|---|
Aromatic H | 6.9-7.1 | 2H | Singlet |
N-CH₂- | 2.9-3.1 | 2H | Quartet |
ortho-CH₃ | 2.4-2.6 | 6H | Singlet |
para-CH₃ | 2.2-2.3 | 3H | Singlet |
-CH₃ (ethyl) | 1.0-1.2 | 3H | Triplet |
The ¹³C NMR spectrum would display signals for the aromatic carbons, methyl groups, and the ethyl carbon atoms .
Infrared Spectroscopy
Key IR absorption bands would include:
Functional Group | Wavenumber (cm⁻¹) |
---|---|
S=O stretching | 1320-1140 |
C-H stretching (aromatic) | 3100-3000 |
C-H stretching (aliphatic) | 2960-2850 |
C=C stretching (aromatic) | 1600-1400 |
S-N stretching | 1150-1050 |
Mass Spectrometry
Mass spectrometric analysis would reveal a molecular ion peak at m/z 227, corresponding to the molecular weight of N-ethyl-2,4,6-trimethylbenzenesulfonamide. Fragmentation patterns would likely include loss of the ethyl group and cleavage of the S-N bond .
Applications and Uses
N-ethyl-2,4,6-trimethylbenzenesulfonamide has various applications across different fields:
Synthetic Chemistry
This compound serves as a valuable intermediate in organic synthesis, particularly in:
-
Protection of amino groups during multistep syntheses
-
Preparation of more complex sulfonamide derivatives
-
Synthesis of heterocyclic compounds through cyclization reactions
Medicinal Chemistry
Sulfonamides in general have significant pharmaceutical applications. N-ethyl-2,4,6-trimethylbenzenesulfonamide specifically may be explored for:
-
Development of antimicrobial agents
-
Creation of enzyme inhibitors
-
Synthesis of compounds with anti-inflammatory properties
The presence of the 2,4,6-trimethyl substituents provides steric bulk that can influence binding selectivity to biological targets.
Materials Science
In materials science, N-ethyl-2,4,6-trimethylbenzenesulfonamide and related compounds may find application in:
-
Polymer chemistry as monomers or modifiers
-
Development of specialty materials with specific thermal or electrical properties
-
Creation of responsive materials through exploitation of the sulfonamide functional group
Structure-Activity Relationships
The structure of N-ethyl-2,4,6-trimethylbenzenesulfonamide contributes significantly to its biological and chemical activities.
Comparison with Related Compounds
Compound | Structural Difference | Effect on Properties |
---|---|---|
2,4,6-trimethylbenzenesulfonamide | Lacks N-ethyl group | Higher melting point, more polar, different reactivity due to N-H group |
N-(2-(3,4-diethoxyphenyl)ethyl)-2,4,6-trimethylbenzenesulfonamide | Contains additional diethoxyphenylethyl moiety | Increased molecular weight, different pharmacological profile |
N-benzyl-2,4,6-trimethylbenzenesulfonamide | Contains benzyl instead of ethyl group | More lipophilic, different steric requirements |
Structure-Function Correlations
Several structural features influence the compound's activity:
-
Sulfonamide Group (-SO₂NH-): This functional group is known for its biological activity and is often found in pharmacologically active molecules.
-
2,4,6-Trimethyl Substitution Pattern: The three methyl groups provide steric hindrance around the sulfonyl group, affecting reactivity and selectivity in chemical reactions.
-
N-Ethyl Substitution: This modification changes the hydrogen-bonding capabilities compared to the unsubstituted sulfonamide, potentially altering biological activity and chemical reactivity .
Current Research and Future Perspectives
Recent research involving N-ethyl-2,4,6-trimethylbenzenesulfonamide and related compounds points to several promising directions:
Catalysis Applications
Research has explored the use of sulfonamides like N-ethyl-2,4,6-trimethylbenzenesulfonamide in:
-
Asymmetric catalysis for stereoselective transformations
-
Metal-ligand complexes for specialized reactions
-
Organocatalytic applications leveraging the electronic properties of the sulfonamide group
Pharmaceutical Development
Ongoing investigations in medicinal chemistry include:
-
Development of more selective enzyme inhibitors
-
Creation of compounds with improved pharmacokinetic profiles
-
Exploration of structure-based drug design leveraging the unique structural features of these sulfonamides
Materials Science Innovations
Emerging applications in materials science encompass:
-
Development of stimuli-responsive polymers
-
Creation of specialized coatings with tailored properties
-
Exploration of supramolecular assemblies utilizing non-covalent interactions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume